4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Overview
Description
4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a triazole moiety
Mechanism of Action
Target of action
The compound “4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine” belongs to the class of 1,2,4-triazoles. Compounds in this class are known to have diverse biological activities and can interact with various targets. For example, some 1,2,4-triazoles are known to inhibit enzymes like xanthine oxidase .
Preparation Methods
The synthesis of 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine typically involves the reaction of a piperidine derivative with a triazole precursor. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine include other triazole-substituted piperidines. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical and biological properties. Examples include:
- 4-(4H-1,2,4-Triazol-3-yl)piperidine
- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine
- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine .
Properties
IUPAC Name |
4-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10(1)15-8-13-14-11(15)7-9-3-5-12-6-4-9/h8-10,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUOBYTVAOVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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